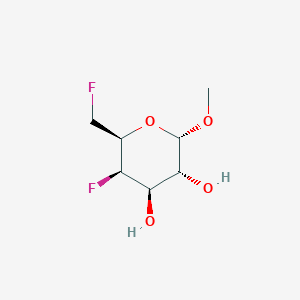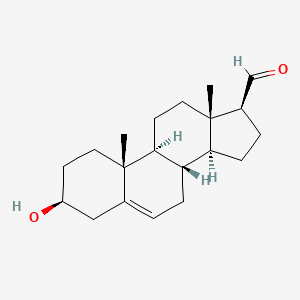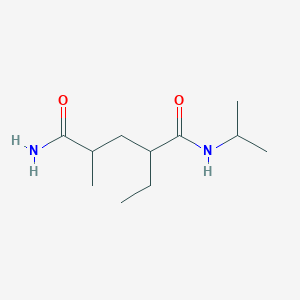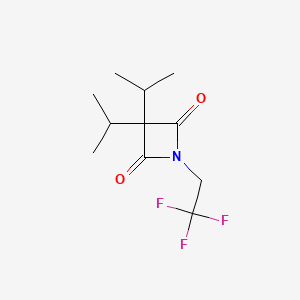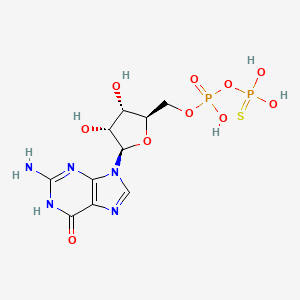
Guanosine 5'-O-(2-thiodiphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-O-(2-thiodiphosphate) is a non-hydrolyzable analog of guanosine diphosphate. It is commonly used in biochemical research as an inhibitor of G-protein activation by guanosine triphosphate and its analogs. This compound plays a significant role in studying signal transduction pathways and the regulation of various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-O-(2-thiodiphosphate) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in reactions with various nucleotides and proteins to study their interactions. Common reagents include guanosine triphosphate analogs and specific enzymes that facilitate the binding and inhibition processes .
Major Products Formed
The major products formed from reactions involving guanosine 5’-O-(2-thiodiphosphate) are typically complexes with proteins or other nucleotides. These complexes are crucial for understanding the molecular mechanisms of signal transduction .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-O-(2-thiodiphosphate) has a wide range of applications in scientific research:
Chemistry: Used to study the properties and interactions of nucleotides and their analogs.
Biology: Plays a crucial role in investigating G-protein-coupled receptor signaling pathways.
Medicine: Helps in understanding the molecular basis of diseases related to signal transduction abnormalities.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanosine 5’-triphosphate
- Guanosine 5’-diphosphate
- Guanosine 5’-O-(3-thiotriphosphate)
- Guanosine 5’-O-(2-thiodiphosphate) trilithium salt
Uniqueness
Guanosine 5’-O-(2-thiodiphosphate) is unique due to its non-hydrolyzable nature, making it an effective inhibitor of G-protein activation. This property distinguishes it from other guanosine analogs, which may be hydrolyzed under physiological conditions .
Eigenschaften
CAS-Nummer |
71376-97-1 |
|---|---|
Molekularformel |
C10H15N5O10P2S |
Molekulargewicht |
459.27 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
QJXJXBXFIOTYHB-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


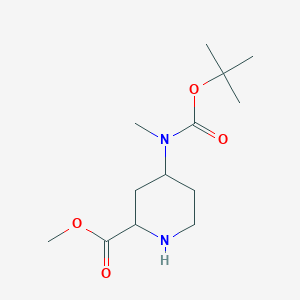
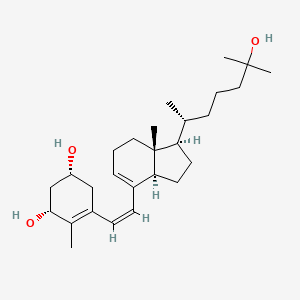
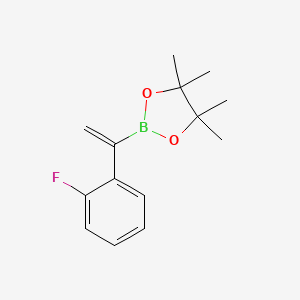
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
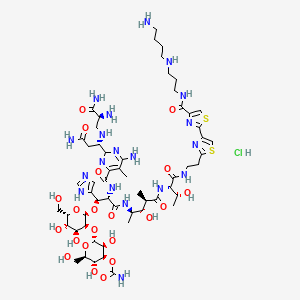
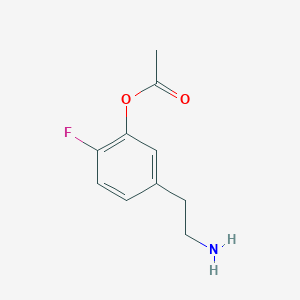

![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)

